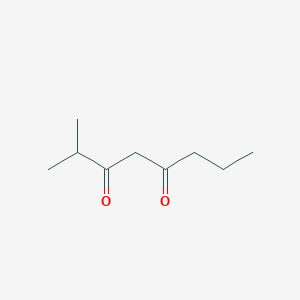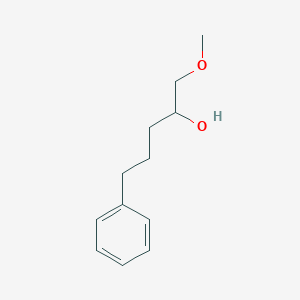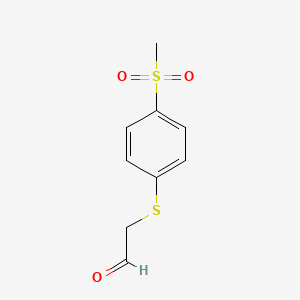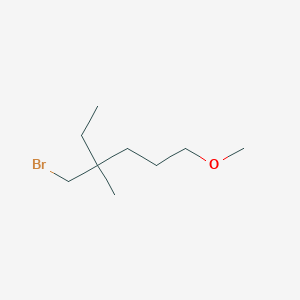
4-(Bromomethyl)-1-methoxy-4-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-methoxy-4-methylhexane is an organic compound characterized by the presence of a bromomethyl group attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methoxy-4-methylhexane typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-methyl-1-methoxyhexane with bromine in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1-methoxy-4-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and amines.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The primary product is the corresponding methyl derivative.
科学的研究の応用
4-(Bromomethyl)-1-methoxy-4-methylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Bromomethyl)-1-methoxy-4-methylhexane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced.
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzophenone
- 4-(Bromomethyl)pyridine
Uniqueness
4-(Bromomethyl)-1-methoxy-4-methylhexane is unique due to its specific structure, which combines a bromomethyl group with a methoxy and methyl-substituted hexane backbone. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds.
特性
分子式 |
C9H19BrO |
|---|---|
分子量 |
223.15 g/mol |
IUPAC名 |
4-(bromomethyl)-1-methoxy-4-methylhexane |
InChI |
InChI=1S/C9H19BrO/c1-4-9(2,8-10)6-5-7-11-3/h4-8H2,1-3H3 |
InChIキー |
NBZRPZUYGCSICA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCCOC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



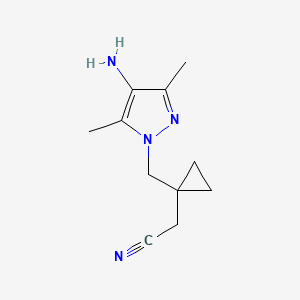




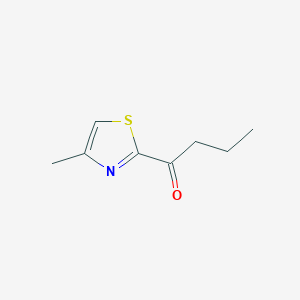
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
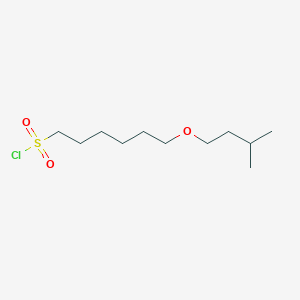
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
